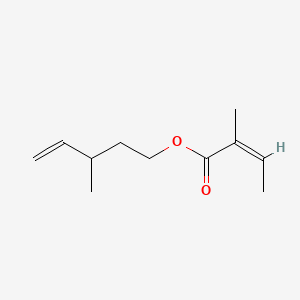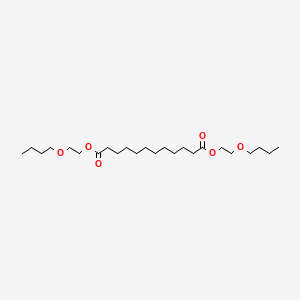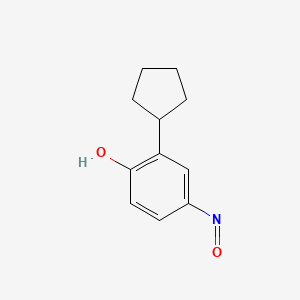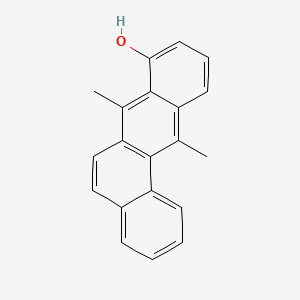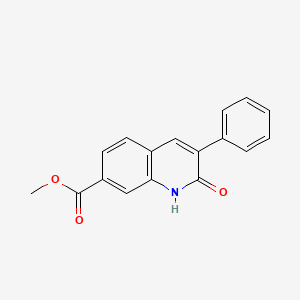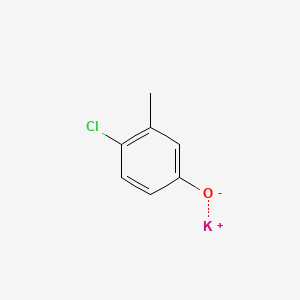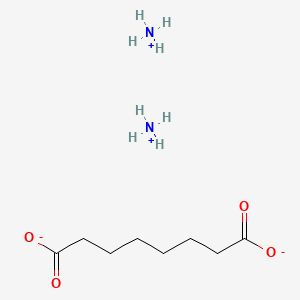
Diammonium suberate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diammonium suberate is an organic compound with the molecular formula C8H20N2O4 . It is the diammonium salt of suberic acid, also known as octanedioic acid. This compound is characterized by its ability to form stable salts and is used in various chemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Diammonium suberate can be synthesized through the neutralization of suberic acid with ammonia. The reaction typically involves dissolving suberic acid in water and gradually adding ammonia until the pH reaches a neutral level. The solution is then evaporated to obtain this compound crystals.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are carefully controlled to ensure high purity and yield. The use of high-purity reagents and controlled temperature and pH conditions are crucial for the efficient production of this compound.
Análisis De Reacciones Químicas
Types of Reactions: Diammonium suberate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form suberic acid and other oxidation products.
Reduction: It can be reduced to form suberic acid derivatives.
Substitution: this compound can participate in substitution reactions where the ammonium ions are replaced by other cations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various metal salts can be used to replace ammonium ions.
Major Products:
Oxidation: Suberic acid and its derivatives.
Reduction: Reduced forms of suberic acid.
Substitution: Metal suberates.
Aplicaciones Científicas De Investigación
Diammonium suberate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other suberic acid derivatives.
Biology: this compound is used in studies involving enzyme inhibition and protein interactions.
Industry: this compound is used in the production of polymers, resins, and coatings. It is also used as a corrosion inhibitor and in the stabilization of soil and other materials.
Mecanismo De Acción
The mechanism of action of diammonium suberate involves its ability to interact with various molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites. In industrial applications, it acts as a stabilizing agent by forming strong ionic bonds with other compounds, thereby enhancing their stability and performance.
Comparación Con Compuestos Similares
Diammonium suberate can be compared with other similar compounds such as:
Diammonium adipate: Similar in structure but with a shorter carbon chain.
Diammonium sebacate: Similar in structure but with a longer carbon chain.
Diammonium hydrogen phosphate: Different in structure but similar in its use as a stabilizing agent.
Uniqueness: this compound is unique due to its specific carbon chain length, which provides it with distinct physical and chemical properties. Its ability to form stable salts and its versatility in various applications make it a valuable compound in both research and industry.
Propiedades
Número CAS |
71411-67-1 |
|---|---|
Fórmula molecular |
C8H20N2O4 |
Peso molecular |
208.26 g/mol |
Nombre IUPAC |
diazanium;octanedioate |
InChI |
InChI=1S/C8H14O4.2H3N/c9-7(10)5-3-1-2-4-6-8(11)12;;/h1-6H2,(H,9,10)(H,11,12);2*1H3 |
Clave InChI |
SVKRTZCBJZSUJT-UHFFFAOYSA-N |
SMILES canónico |
C(CCCC(=O)[O-])CCC(=O)[O-].[NH4+].[NH4+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


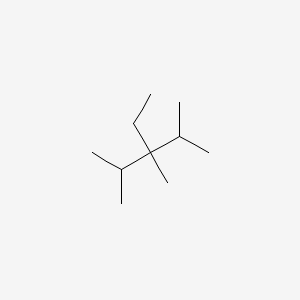

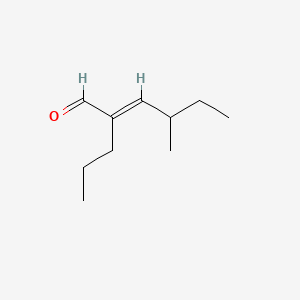
![2-(4-Methoxy-2-propan-2-yloxyanilino)-7-phenylthieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B12643678.png)
![[4-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]methanol](/img/structure/B12643681.png)

